molecular formula C24H25NO6 B2689368 N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034330-49-7

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2689368
CAS RN: 2034330-49-7
M. Wt: 423.465
InChI Key: CTVBEENIKXWQQP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H25NO6 and its molecular weight is 423.465. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural and Conformational Analysis

  • 4-Oxo-N-phenyl-4H-chromene-2-carboxamide : This study focuses on the crystallization and structural analysis of chromene derivatives, providing insights into their molecular conformation, which is crucial for understanding their chemical and biological properties (Reis et al., 2013).

2. Synthesis of Heterocyclic Compounds

  • Three-Component Cyclocoupling Reaction : The synthesis of 3H-Naphtho[2.1-b]pyran-2-carboxamides from a cyclocoupling reaction demonstrates the compound's role in creating complex heterocyclic structures, which have potential applications in pharmaceuticals and materials science (Nizami & Hua, 2018).

3. Eco-Friendly Synthesis Methods

  • Metal-Free C–C/C–O Bond Formation : This research highlights an eco-friendly procedure for synthesizing pyrano[3,2-c]chromene-3-carboxamide, emphasizing sustainable and efficient synthesis methods (Jadhav et al., 2018).

4. Role in Photochromic Materials

  • Chromene Chromium Carbene Complexes : The study describes the use of chromene derivatives in synthesizing naphthopyran units present in photochromic materials, which change color in response to light exposure. This has implications in developing new materials for various technological applications (Rawat et al., 2006).

5. Multicomponent Tandem Synthesis

  • Green Synthesis of 4H-Chromenes and 4H-Pyrans : The paper discusses a green and efficient synthesis method for 4H-chromenes and 4H-pyrans, highlighting the compound's role in environmentally friendly chemical processes (Kiyani & Ghorbani, 2014).

6. Antimicrobial Activity

  • Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives : This research explores the synthesis of chromeno[2,3-d]pyrimidinone derivatives and their potential antimicrobial activity, which could have applications in developing new antimicrobial agents (Ghashang et al., 2013).

7. Novel Heterocyclic Systems

  • One-Pot Synthesis of Pyrano[3,2-c]Chromene : The study presents a method for synthesizing new polysubstituted pyrano[3,2-c]chromene derivatives, indicating the compound's utility in creating novel heterocyclic systems (Nasri & Bayat, 2018).

properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-29-20-9-5-6-16-14-19(23(27)31-21(16)20)22(26)25-15-24(28,17-7-3-2-4-8-17)18-10-12-30-13-11-18/h2-9,14,18,28H,10-13,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVBEENIKXWQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3CCOCC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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